molecular formula C14H18ClN3O B12298107 N-(2-(1H-indol-3-yl)ethyl)azetidine-3-carboxamide hydrochloride

N-(2-(1H-indol-3-yl)ethyl)azetidine-3-carboxamide hydrochloride

Cat. No.: B12298107
M. Wt: 279.76 g/mol
InChI Key: GKGCSJSPOYTTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-indol-3-yl)ethyl)azetidine-3-carboxamide hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)azetidine-3-carboxamide hydrochloride typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . DCC is a dehydrating agent commonly used for the preparation of esters, amides, and anhydrides. The reaction conditions usually involve the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)azetidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

N-(2-(1H-indol-3-yl)ethyl)azetidine-3-carboxamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-indol-3-yl)ethyl)azetidine-3-carboxamide hydrochloride is unique due to its azetidine ring, which is not commonly found in other indole derivatives. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C14H18ClN3O

Molecular Weight

279.76 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C14H17N3O.ClH/c18-14(11-7-15-8-11)16-6-5-10-9-17-13-4-2-1-3-12(10)13;/h1-4,9,11,15,17H,5-8H2,(H,16,18);1H

InChI Key

GKGCSJSPOYTTQX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(=O)NCCC2=CNC3=CC=CC=C32.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.